molecular formula C12H21IO2 B13313792 3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane

3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane

Cat. No.: B13313792
M. Wt: 324.20 g/mol
InChI Key: NURISOAQUYBERO-UHFFFAOYSA-N
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Description

3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane is a chemical compound with the molecular formula C12H21IO2 and a molecular weight of 324.20 g/mol . This compound is characterized by the presence of an oxolane ring substituted with a 4-iodo group and a 4,4-dimethylcyclohexyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane involves several steps. One common synthetic route includes the reaction of 4-iodooxolane with 4,4-dimethylcyclohexanol in the presence of a suitable base and solvent . The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane involves its interaction with specific molecular targets. The oxolane ring and the iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which imparts distinct reactivity and properties.

Properties

Molecular Formula

C12H21IO2

Molecular Weight

324.20 g/mol

IUPAC Name

3-(4,4-dimethylcyclohexyl)oxy-4-iodooxolane

InChI

InChI=1S/C12H21IO2/c1-12(2)5-3-9(4-6-12)15-11-8-14-7-10(11)13/h9-11H,3-8H2,1-2H3

InChI Key

NURISOAQUYBERO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)OC2COCC2I)C

Origin of Product

United States

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